1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazine trihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a piperazine ring substituted with a 2-methylpyrazol-3-yl group, making it a unique structure within the realm of heterocyclic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors .
Biochemical Pathways
Given that similar compounds are used as dipeptidylpeptidase 4 inhibitors , it can be inferred that this compound might affect pathways related to this enzyme, which plays a crucial role in glucose metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyrazol-3-yl)methyl]piperazine typically involves the reaction of 2-methylpyrazole with piperazine under specific conditions. One common method includes the use of hydrazine hydrate in ethanol to facilitate the reaction . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures that the compound meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpyrazol-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
1-[(2-Methylpyrazol-3-yl)methyl]piperazine has a broad range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with similar structural features.
1-Methylpyrazole-4-boronic acid pinacol ester: A compound with a pyrazole ring and boronic acid functionality.
Uniqueness
1-[(2-Methylpyrazol-3-yl)methyl]piperazine stands out due to its specific substitution pattern and the presence of a piperazine ring, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2-methylpyrazol-3-yl)methyl]piperazine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.3ClH/c1-12-9(2-3-11-12)8-13-6-4-10-5-7-13;;;/h2-3,10H,4-8H2,1H3;3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPZUMPCCMPXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.